

# LX2761 Versus Licogliflozin: A Comparative Analysis of Dual SGLT1/2 Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The inhibition of sodium-glucose cotransporters (SGLT) has emerged as a significant therapeutic strategy in managing metabolic diseases. Dual inhibitors targeting both SGLT1 and SGLT2 offer a broader mechanism of action compared to selective SGLT2 inhibitors. This guide provides a detailed comparison of two such dual inhibitors: **LX2761**, a locally-acting intestinal SGLT1 inhibitor, and licogliflozin, a systemically absorbed dual SGLT1/2 inhibitor.

### Introduction to LX2761 and Licogliflozin

**LX2761** is a potent, orally administered inhibitor of SGLT1 that is designed to act locally in the gastrointestinal tract with minimal systemic absorption.[1][2] Its primary mechanism involves delaying intestinal glucose absorption.[3] In preclinical studies, **LX2761** has demonstrated potent inhibition of both human SGLT1 and SGLT2 in vitro.[4][5][6] The development of **LX2761** has progressed to Phase 1 clinical trials.[1][7][8][9]

Licogliflozin is a dual inhibitor of SGLT1 and SGLT2, with a higher selectivity for SGLT2.[10][11] It is rapidly absorbed orally and acts systemically.[11][12] Licogliflozin has been evaluated in Phase 2 clinical trials for several indications, including obesity,[10][13] type 2 diabetes,[14] nonalcoholic steatohepatitis (NASH),[15] and polycystic ovary syndrome (PCOS).[16] However, its development has been discontinued.[17]

#### **Mechanism of Action**



Both **LX2761** and licogliflozin target SGLT1 and SGLT2, but their primary sites of action and resulting physiological effects differ significantly.

**LX2761**: Primarily targets SGLT1 in the intestines. By inhibiting intestinal SGLT1, **LX2761** reduces the absorption of glucose from the gut, leading to a decrease in postprandial glucose levels.[1][3] This localized action also stimulates the release of glucagon-like peptide-1 (GLP-1).[3] Due to its minimal systemic absorption, it has little effect on renal glucose reabsorption.[1]

Licogliflozin: Acts systemically to inhibit both SGLT1 in the intestine and SGLT2 in the kidneys. [10][11] Inhibition of intestinal SGLT1 reduces glucose absorption, while inhibition of renal SGLT2 blocks the reabsorption of glucose from the glomerular filtrate, leading to increased urinary glucose excretion.[10][18] This dual action contributes to lowering blood glucose levels and promoting weight loss.[14][19]

#### **Comparative Data**

In Vitro Inhibitory Potency

| Compound      | Target       | IC50 (nM)    |
|---------------|--------------|--------------|
| LX2761        | human SGLT1  | 2.2[4][5][6] |
| human SGLT2   | 2.7[4][5][6] |              |
| Licogliflozin | human SGLT1  | 20.6[10][11] |
| human SGLT2   | 0.58[10][11] |              |

## **Pharmacokinetic Properties**



| Parameter    | LX2761                                                  | Licogliflozin                                           |  |
|--------------|---------------------------------------------------------|---------------------------------------------------------|--|
| Absorption   | Minimally absorbed systemically[1]                      | Rapid oral absorption in rats, dogs, and humans[11][12] |  |
| Distribution | Designed to be restricted to the intestinal lumen[2][3] | Systemic distribution                                   |  |
| Metabolism   | -                                                       | Primarily via metabolism[11] [12]                       |  |
| Elimination  | -                                                       | Predominantly as metabolites in urine and feces[11][12] |  |
| Key Feature  | Locally acting in the gut[1]                            | Systemically acting[10][11]                             |  |

**Clinical Efficacy and Safety** 

| Indication      | Compound                                                       | Key Findings                                                                      | Common Adverse<br>Events                    |
|-----------------|----------------------------------------------------------------|-----------------------------------------------------------------------------------|---------------------------------------------|
| Type 2 Diabetes | LX2761                                                         | Preclinical: Lowered postprandial glucose, fasting glucose, and HbA1c in mice.[3] | Preclinical: Dose-<br>dependent diarrhea[3] |
| Licogliflozin   | Reduced postprandial glucose excursion and insulin levels.[14] | Diarrhea, flatulence,<br>abdominal pain[14]                                       |                                             |
| Obesity         | Licogliflozin                                                  | Significant weight loss compared to placebo. [10][13][14][19]                     | Diarrhea[13]                                |
| NASH            | Licogliflozin                                                  | Reduced serum alanine aminotransferase (ALT) levels.[15]                          | Diarrhea[15]                                |
| PCOS            | Licogliflozin                                                  | Improvements in hyperinsulinemia and androgenemia.[16]                            | -                                           |



#### **Experimental Protocols**

In Vitro IC50 Determination: The inhibitory potency (IC50) of **LX2761** and licogliflozin against human SGLT1 and SGLT2 is typically determined using cell-based assays. Chinese Hamster Ovary (CHO) or similar cells are engineered to express the respective human SGLT transporter. The assay measures the uptake of a radiolabeled or fluorescently tagged glucose analog (e.g., 14C-alpha-methylglucopyranoside) in the presence of varying concentrations of the inhibitor. The IC50 value is then calculated as the concentration of the inhibitor that reduces the glucose analog uptake by 50%.

Clinical Trial Design for Obesity (Licogliflozin): A representative clinical trial for licogliflozin in obesity was a randomized, double-blind, placebo-controlled, dose-ranging study.[10][13]

- Participants: Adults with overweight or obesity.[10]
- Intervention: Participants received once-daily or twice-daily doses of licogliflozin or placebo for a defined period (e.g., 24 weeks).[10][13]
- Primary Endpoint: The primary outcome was the percent change in body weight from baseline.[10][13]
- Secondary Endpoints: These included the proportion of patients achieving ≥5% or ≥10% weight loss, and changes in waist circumference, fasting plasma glucose, HbA1c, and blood pressure.[10]
- Safety Assessments: Monitoring of adverse events, particularly gastrointestinal side effects, was a key component.[10][13]

#### **Visualizations**







Click to download full resolution via product page

Caption: Mechanism of action of LX2761 and licogliflozin.





Click to download full resolution via product page

Caption: Generalized workflow of a clinical trial for licogliflozin.

#### Conclusion



**LX2761**'s gut-restricted action offers the potential for glycemic control with minimal systemic side effects, a hypothesis supported by its preclinical profile.[1][3] In contrast, licogliflozin's systemic dual inhibition demonstrated efficacy in weight loss and improving metabolic parameters in various conditions, but was associated with a high incidence of gastrointestinal adverse events, likely due to its potent SGLT1 inhibition in the gut.[13][14][15] The differing pharmacokinetic profiles and clinical findings of these two molecules underscore the importance of balancing efficacy and tolerability in the development of dual SGLT1/2 inhibitors. While the development of licogliflozin has been halted, the insights gained from its clinical evaluation provide valuable context for the ongoing development of other SGLT inhibitors, including the locally-acting **LX2761**.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Lexicon Begins Phase 1 Clinical Trial Of Locally-acting SGLT1 Inhibitor, LX2761, For Potential Treatment Of Diabetes [prnewswire.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. LX2761, a Sodium/Glucose Cotransporter 1 Inhibitor Restricted to the Intestine, Improves Glycemic Control in Mice PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. LX2761 | 1610954-97-6 | SGLT | MOLNOVA [molnova.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Leerink Partnrs Has Pessimistic View of LXRX FY2028 Earnings [marketbeat.com]
- 8. Wall Street Zen Downgrades Lexicon Pharmaceuticals (NASDAQ:LXRX) to Hold [marketbeat.com]
- 9. defenseworld.net [defenseworld.net]
- 10. Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity PMC [pmc.ncbi.nlm.nih.gov]



- 11. tandfonline.com [tandfonline.com]
- 12. tandfonline.com [tandfonline.com]
- 13. Licogliflozin, a Novel SGLT1 and 2 Inhibitor: Body Weight Effects in a Randomized Trial in Adults with Overweight or Obesity PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effects of licogliflozin, a dual SGLT1/2 inhibitor, on body weight in obese patients with or without diabetes PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. patientcareonline.com [patientcareonline.com]
- 16. hcplive.com [hcplive.com]
- 17. Licogliflozin Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 18. Licogliflozin | C23H28O7 | CID 52913524 PubChem [pubchem.ncbi.nlm.nih.gov]
- 19. ajmc.com [ajmc.com]
- To cite this document: BenchChem. [LX2761 Versus Licogliflozin: A Comparative Analysis of Dual SGLT1/2 Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b608704#lx2761-versus-licogliflozin-a-comparison-of-dual-sglt1-2-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com